molecular formula C11H16N2O4 B097584 (1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol CAS No. 18867-45-3

(1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol

Cat. No.: B097584
CAS No.: 18867-45-3
M. Wt: 240.26 g/mol
InChI Key: WKFXOUSFZMOKOH-GHMZBOCLSA-N
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Description

(1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a nitrophenyl group, a dimethylamino group, and a propanediol backbone, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as p-nitrobenzaldehyde and dimethylamine.

    Reaction Steps:

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, large-scale reactors, and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield p-nitrobenzaldehyde, while reduction may produce p-aminophenyl derivatives.

Scientific Research Applications

(1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol has various scientific research applications, including:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the dimethylamino group can interact with biological macromolecules through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Amino-1-(p-nitrophenyl)-1,3-propanediol: Similar structure but with an amino group instead of a dimethylamino group.

    (1R,2R)-2-(N,N-Dimethylamino)-1-(m-nitrophenyl)-1,3-propanediol: Similar structure but with a meta-nitrophenyl group instead of a para-nitrophenyl group.

Uniqueness

(1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(1R,2R)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-12(2)10(7-14)11(15)8-3-5-9(6-4-8)13(16)17/h3-6,10-11,14-15H,7H2,1-2H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFXOUSFZMOKOH-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189261
Record name (1R,2R)-2-(Dimethylamino)-1-(4-nitrophenyl)-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18867-45-3
Record name (1R,2R)-2-(Dimethylamino)-1-(4-nitrophenyl)-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18867-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(Dimethylamino)-1-(4-nitrophenyl)-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Propanediol, 2-(dimethylamino)-1-(4-nitrophenyl)-, (1R,2R)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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